molecular formula C9H11NO2 B1267526 1-(3-Amino-4-methoxyphenyl)ethanone CAS No. 6318-64-5

1-(3-Amino-4-methoxyphenyl)ethanone

Cat. No.: B1267526
CAS No.: 6318-64-5
M. Wt: 165.19 g/mol
InChI Key: LRUQWUYHWFRXPC-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-5-acetylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQWUYHWFRXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283460
Record name 2-Methoxy-5-acetylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-64-5
Record name 1-(3-Amino-4-methoxyphenyl)ethan-1-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-acetylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-5-acetylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-AMINO-4-METHOXYPHENYL)ETHAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRA6YV76T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Significance of Substituted Acetophenones in Synthetic Chemistry

Substituted acetophenones are a class of organic compounds derived from acetophenone (B1666503), where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.org This substitution dramatically influences the chemical reactivity and physical properties of the parent molecule, opening up a vast landscape for synthetic transformations. These compounds serve as crucial precursors and starting materials in a multitude of chemical reactions. wisdomlib.org

Their utility is prominently seen in the synthesis of various heterocyclic compounds, such as pyrazole (B372694) and chromone (B188151) derivatives. wisdomlib.org The ketone functional group in substituted acetophenones is a key reactive site, participating in condensation reactions to form chalcones, which are themselves important intermediates in the synthesis of flavonoids and other biologically active molecules. wisdomlib.org Furthermore, the nature and position of the substituents on the aromatic ring can direct the course of reactions and impart specific properties to the final products, making substituted acetophenones indispensable tools for medicinal chemists and material scientists. rasayanjournal.co.innih.gov The ability to introduce a wide range of substituents allows for the fine-tuning of electronic and steric properties, which is critical in the design of new drugs and materials. rasayanjournal.co.inacs.org

The Research Context of Amino and Methoxyphenyl Substituted Aromatic Compounds

Aromatic compounds bearing both amino and methoxy (B1213986) substituents are of considerable interest in various fields of chemical research due to the interplay of these two functional groups. semanticscholar.orgresearchgate.net The amino group, a strong activating and ortho-, para-directing group, and the methoxy group, also an activating and ortho-, para-directing group, can synergistically or antagonistically influence the reactivity of the aromatic ring in electrophilic substitution reactions. This electronic interplay is a subject of fundamental academic interest. researchgate.net

In medicinal chemistry, this class of compounds is frequently explored for the development of new therapeutic agents. semanticscholar.org The amino group can act as a hydrogen bond donor and a basic center, while the methoxy group can influence solubility and metabolic stability. Derivatives of amino- and methoxyphenyl compounds have been investigated for a range of biological activities, including their potential as anticancer and neuroprotective agents. nih.gov The specific positioning of the amino and methoxy groups on the aromatic ring is crucial in determining the biological target and efficacy of the resulting molecules. nih.gov

An Overview of Academic Research Perspectives on 1 3 Amino 4 Methoxyphenyl Ethanone

Synthetic Approaches to this compound

The preparation of this compound typically starts from commercially available precursors like 4-methoxyacetophenone. A common and effective route involves a two-step process: nitration followed by reduction.

A strategic precursor for this synthesis is 4'-Methoxy-3'-nitroacetophenone, which can be synthesized from p-methoxyacetophenone through nitration. sigmaaldrich.com The subsequent reduction of the nitro group to an amine yields the final product, this compound.

General Principles of Acetophenone (B1666503) Functionalization

Acetophenone is a simple aromatic ketone that serves as a foundational molecule for the synthesis of a wide array of more complex compounds. nih.gov Its chemical reactivity allows for functionalization at several positions, including the aromatic ring, the methyl group (α-position), and the carbonyl group itself.

Aromatic Ring Functionalization: The benzene (B151609) ring of acetophenone can undergo electrophilic aromatic substitution reactions. The acetyl group is a meta-directing deactivator, meaning that incoming electrophiles will preferentially add to the meta-position. Common reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. For instance, the nitration of acetophenone typically yields m-nitroacetophenone. orgsyn.org

α-Functionalization: The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a variety of reactions, including aldol condensations and α-functionalization strategies like Kornblum oxidation and C-H functionalizations. researchgate.net The enolate can also be alkylated or acylated.

Carbonyl Group Reactions: The ketone functional group can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups like imines and oximes through condensation with amines and hydroxylamines, respectively. youtube.com

These fundamental reactions form the basis for creating a diverse range of acetophenone derivatives. nih.govresearchgate.net

Amination and Alkoxylation Strategies for Aromatic Ketones

Introducing amino and alkoxy groups onto an aromatic ketone ring is crucial for synthesizing compounds like this compound.

Amination: Direct amination of an unsubstituted aromatic ring is challenging. A more common approach is the nitration of the aromatic ring followed by the reduction of the resulting nitro group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using a W2 Raney nickel catalyst for reductive methylation), metal-acid systems (e.g., Sn/HCl), or other reducing agents like sodium dithionite. sigmaaldrich.com A direct α-amination of ketones can also be achieved using catalysts like copper(II) bromide or through photoredox catalysis. organic-chemistry.org

Alkoxylation: Alkoxy groups, such as the methoxy group in the target molecule, are often introduced via nucleophilic aromatic substitution on an activated aryl halide or through the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. In the context of synthesizing this compound, a common precursor is 4-methoxyacetophenone, where the methoxy group is already present. nih.gov

Advanced Synthetic Approaches for Analogs and Derivatives with Related Structural Motifs

The structural framework of this compound is a valuable starting point for the synthesis of a wide range of analogs and derivatives, including complex heterocyclic systems. Advanced synthetic methodologies are often employed to achieve this diversity.

Multi-component Reactions in the Synthesis of Related Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govmdpi.com Acetophenones and their derivatives are ideal synthons for MCRs. nih.gov

Amino-substituted acetophenones, in particular, are valuable precursors in MCRs for generating diverse heterocyclic scaffolds. scispace.com For example, they can participate in reactions to form quinolines, benzodiazepines, and other fused heterocyclic systems. The presence of both an amino group and a ketone in the same molecule provides multiple points of reactivity that can be exploited in these complex transformations. frontiersin.orgresearchgate.net MCRs offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple starting materials. nih.govmdpi.com

Enzyme-Catalyzed Transformations for Stereoselective Synthesis of Analogs

Enzymes are increasingly used in organic synthesis due to their high chemo-, regio-, and stereoselectivity. researchgate.netnih.gov For acetophenone analogs, enzyme-catalyzed reactions are particularly useful for the stereoselective reduction of the ketone to a chiral alcohol. researchgate.netresearchgate.net This is a key transformation for the synthesis of enantiopure pharmaceuticals and other biologically active molecules. researchgate.net

Alcohol dehydrogenases (ADHs) are a class of enzymes that are widely used for the asymmetric reduction of prochiral ketones. researchgate.netmdpi.com These enzymes, often used in whole-cell systems (e.g., using E. coli, carrot, or celeriac cells), can produce chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.net The stereochemical outcome of the reduction can often be predicted and even controlled by selecting the appropriate enzyme or by engineering the enzyme's active site. researchgate.netacs.org For instance, the enantioselective reduction of 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been successfully achieved using immobilized Rhodotorula sp. cells. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reduction of Acetophenone Analogs

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (%)Reference
AcetophenoneCarrot and Celeriac(S)-1-phenylethanol97-10096-99 researchgate.net
4'-methoxyacetophenoneRhodotorula sp. AS2.2241(S)-1-(4-methoxyphenyl)ethanol98.3>99 nih.gov
Various AcetophenonesEryngium horridum(S)-phenylethanols30-100>98 researchgate.net

Michael Addition Reactions in β-Aminocarbonyl Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. libretexts.org The aza-Michael addition, which involves the addition of an amine to an electron-deficient alkene, is a powerful method for the synthesis of β-aminocarbonyl compounds. rsc.orgresearchgate.net These compounds are structurally related to this compound and are important intermediates in medicinal chemistry. rsc.org

The reaction typically involves an α,β-unsaturated carbonyl compound as the Michael acceptor and a primary or secondary amine as the nucleophile. libretexts.orgyoutube.com This method provides a direct route to β-amino ketones, esters, and nitriles. acs.org The reaction can often be performed under mild, and even solvent-free, conditions, making it an environmentally friendly approach. rsc.org Catalysts, such as copper complexes or potassium fluoride (B91410) doped on hydroxyapatite, can be used to enhance the efficiency of the reaction. researchgate.netacs.org

Green Chemistry Principles and Sustainable Synthesis in Related Compound Development

The development of synthetic routes for acetophenone and aminophenol derivatives has increasingly focused on the incorporation of green chemistry principles to enhance sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While a specific green synthesis for this compound is not extensively documented, the methodologies applied to related compounds offer a clear blueprint for more environmentally benign production pathways.

One significant area of improvement is the use of solid acid catalysts, such as zeolites, for Friedel-Crafts acylation reactions. scirp.orgresearchgate.net Traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate large quantities of corrosive and hazardous waste. Zeolites, being reusable and non-corrosive, present a greener alternative for the synthesis of precursors like p-methoxyacetophenone. scirp.org Research has demonstrated high selectivity and quantitative yields for the acylation of anisole (B1667542) using mordenite (B1173385) zeolite catalysts with acetic anhydride (B1165640) as the acylating agent. scirp.org

Enzymatic and biocatalytic methods also represent a cornerstone of green synthesis for related acetophenone derivatives. For instance, the enzymatic synthesis of acetophenone using transaminase has been explored to improve production yield and purity while reducing the environmental impact. google.com Such biocatalytic approaches operate under mild conditions and exhibit high selectivity, thereby minimizing by-product formation.

Furthermore, the development of eco-friendly reaction media and catalysts for reduction reactions is a key aspect of sustainable synthesis. Catalytic transfer hydrogenation, for example, can be an alternative to using high-pressure hydrogen gas. For the reduction of nitroarenes to anilines, which is the final step in the synthesis of this compound, various green catalytic systems are being investigated to replace traditional and often hazardous reducing agents.

Table 2: Comparison of Traditional and Green Synthesis Approaches for Related Compounds
Synthetic StepTraditional MethodGreen Chemistry AlternativeAdvantages of Green Approach
Acylation Friedel-Crafts with AlCl₃Zeolite-catalyzed acylationReusable catalyst, reduced waste, milder conditions
Reduction Metal hydrides (e.g., LiAlH₄)Catalytic hydrogenation (e.g., with Raney Ni), Enzymatic reductionHigher selectivity, safer reagents, ambient conditions

The application of these green chemistry principles to the synthesis of this compound holds significant potential for developing a more sustainable and economically viable manufacturing process. Future research will likely focus on integrating these greener steps into a cohesive and efficient synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, spin-spin couplings, and integration of the signals, the precise arrangement of atoms within the this compound molecule can be determined. researchgate.net

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. spectrabase.com The aromatic region of the spectrum shows signals for the three protons on the benzene ring. The methoxy group (-OCH₃) protons typically appear as a sharp singlet, while the protons of the acetyl group (-COCH₃) also produce a singlet. The protons of the amino group (-NH₂) can appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet2HAromatic Protons
~6.8Doublet1HAromatic Proton
~3.9Singlet3HMethoxy Protons (-OCH₃)
~2.5Singlet3HAcetyl Protons (-COCH₃)
~4.0-5.0Broad Singlet2HAmino Protons (-NH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is typically found at the downfield end of the spectrum. The aromatic carbons show a series of signals in the intermediate region, and their specific shifts are influenced by the amino and methoxy substituents. The carbons of the methoxy and acetyl methyl groups appear at the upfield end of the spectrum.

Table 2: ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~197Carbonyl Carbon (C=O)
~150Aromatic Carbon (C-O)
~138Aromatic Carbon (C-N)
~125-130Quaternary Aromatic Carbon
~110-120Aromatic Carbons (CH)
~55Methoxy Carbon (-OCH₃)
~26Acetyl Carbon (-CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying the functional groups present in a compound. uobasrah.edu.iq

The IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone group gives a strong absorption band around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is seen below 3000 cm⁻¹. The C-O stretching of the methoxy group and C-N stretching of the amino group also produce characteristic bands in the fingerprint region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the symmetric vibrations of the aromatic ring are often more intense in Raman than in IR.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric & symmetric)~3450, ~3350
Aromatic C-H Stretch~3050~3050
Aliphatic C-H Stretch~2950~2950
C=O Stretch~1670~1670
Aromatic C=C Stretch~1600, ~1500~1600, ~1500
N-H Bend~1620
C-O Stretch (methoxy)~1250
C-N Stretch~1300

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. nist.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 165.19 g/mol . fda.gov

The fragmentation of this compound under electron ionization would likely involve the loss of a methyl group from the acetyl moiety to give a prominent peak at m/z 150. Another significant fragmentation pathway would be the cleavage of the acyl group, resulting in a fragment corresponding to the aminomethoxybenzene cation.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
165[M]⁺ (Molecular Ion)
150[M - CH₃]⁺
122[M - COCH₃]⁺
43[CH₃CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The presence of the amino and methoxy groups, which are auxochromes, and the carbonyl group, a chromophore, influences the position and intensity of these absorption maxima. In a solvent like methanol, one would expect to observe absorption bands in the UV region. For instance, a related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows maximum absorption at 342 nm, which is attributed to an n-π* transition. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound in Methanol

Wavelength (λmax)Type of Transition
~250-280 nmπ → π
~320-360 nmn → π

Note: The exact λmax values can be influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Structural Determination of Related Compounds

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not readily found in the searched literature, the analysis of related compounds provides valuable structural insights. For example, the crystal structure of a derivative of estrone (B1671321) containing a methoxy group has been determined. researchgate.net Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystalline lattice. The amino group in this compound would be expected to participate in hydrogen bonding, influencing its crystal packing and physical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for compounds like 1-(3-Amino-4-methoxyphenyl)ethanone.

Geometry optimization is a fundamental computational step to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule with rotatable bonds, such as the methoxy (B1213986) and acetyl groups in this compound, multiple energy minima, known as conformers, can exist.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals (FMOs) are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For example, DFT calculations on a quercetin-graphene system showed a HOMO-LUMO gap of 6.3449 eV, indicating high kinetic stability. chalcogen.ro In another study on a hydrazinecarbodithioate derivative, a small energy gap of -0.08657 eV pointed to high chemical reactivity. nih.gov

Furthermore, the spatial distribution of HOMO and LUMO can provide insights into charge transfer within the molecule upon electronic excitation. researchgate.net If the HOMO and LUMO are located on different parts of the molecule, an excitation can lead to an intramolecular charge transfer (ICT). chalcogen.ro Natural Bond Orbital (NBO) analysis can also be used to quantify the charge transfer between different parts of a molecule, revealing the stabilization energy associated with these interactions. chalcogen.ro

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Hypothetical Molecule

ParameterValue (eV)Interpretation
EHOMO-7.06Energy required to remove an electron.
ELUMO-2.54Energy released when an electron is added.
Energy Gap (ΔE)4.52Indicates molecular stability and reactivity.
Ionization Potential7.06Relates to the ability to donate an electron.
Electron Affinity2.54Relates to the ability to accept an electron.
Electrophilicity Index5.07Describes the molecule's activity as an electrophile.

Note: Data is illustrative, based on findings for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov

Comparing the theoretical spectrum with an experimental one allows for a detailed assignment of the vibrational modes to specific bonds or functional groups within the molecule. For instance, in a study of 3-acetyl-4-[N-(2'-aminopyridinyl)-3-amino]-3-buten-2-one, DFT calculations (specifically using the B3LYP functional) provided results superior to other methods when compared with experimental data, enabling accurate assignment of the fundamental vibrational frequencies. nih.gov For this compound, DFT could be used to predict the stretching frequencies for the N-H bonds of the amino group, the C=O bond of the acetyl group, and the C-O bonds of the methoxy group. These theoretical predictions can be compared against known experimental spectra for this compound. spectrabase.com

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical Frameworks)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The theoretical framework involves placing the ligand, in this case, this compound or its analogs, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov The simulation identifies the most stable binding poses and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net

For example, a study on 3,4-dimethoxy-β-nitrostyrene derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B) used molecular docking to reveal key interactions with arginine and serine residues in the active site. unair.ac.idmdpi.com Similarly, docking simulations of this compound against a specific biological target could elucidate its potential as an inhibitor or activator, guiding the design of more potent derivatives. The results would typically include the binding energy and a list of interacting residues.

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein

CompoundBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
Ligand A-8.81Arg221, Gly2165
Ligand B-10.14ER-α binding site residuesNot specified
Ligand C-173.528 (Rerank Score)Pf-DHODH active site residuesNot specified

Note: Data is illustrative, based on findings for different compounds from various studies. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property.

For analogs of this compound, a QSAR model could be developed to predict their potential biological activity, such as enzyme inhibition or receptor binding. nih.gov This requires a dataset of structurally similar compounds with experimentally measured activities. The process involves:

Generating a set of molecular descriptors for each analog.

Developing a regression or classification model (e.g., using machine learning algorithms like Support Vector Machines) that links the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power.

A successful QSAR model can then be used to screen virtual libraries of new, unsynthesized analogs to prioritize those with the highest predicted activity, saving time and resources in the drug discovery process. conicet.gov.ar

Reaction Mechanism Elucidation through Theoretical Calculations

Theoretical calculations, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. This involves mapping the entire reaction pathway from reactants to products, including the identification of transition states (TS) and intermediates. mdpi.com

For this compound, theoretical calculations could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its participation in reactions like Michael additions could be explored. nih.gov Such studies would provide a deep, atomistic understanding of bond-breaking and bond-forming events, guiding the optimization of reaction conditions.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group (-NH2) is a nucleophilic center and readily participates in a variety of chemical transformations.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl functionalities into the molecule.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. For instance, N-alkylation can be a key step in the synthesis of more complex derivatives. nih.gov

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. nih.gov These diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, and halo groups.

Reactivity of the Ethanone (B97240) Moiety (e.g., Carbonyl Condensations, Reductions)

The ethanone (-COCH3) moiety provides a reactive carbonyl group that can participate in various condensation and reduction reactions.

Carbonyl Condensations: The carbonyl group can react with various nucleophiles. For example, it can undergo condensation reactions with hydrazines to form hydrazones. These hydrazones can then be used in further synthetic transformations, such as the synthesis of heterocyclic compounds. eujournal.org

Reductions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). nih.gov More vigorous reduction methods, such as the Wolff-Kishner reduction, can be employed to completely remove the carbonyl oxygen and form an ethyl group. researchgate.net

Influence of the Methoxy (B1213986) Substituent on Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution)

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. docsity.comvaia.comminia.edu.eg

Electron-Donating Nature: The methoxy group donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comreddit.com This activating effect is more pronounced than the deactivating inductive effect of the oxygen atom. libretexts.org

Directing Effects: The increased electron density is concentrated at the ortho and para positions relative to the methoxy group. docsity.com In 1-(3-Amino-4-methoxyphenyl)ethanone, the positions ortho and para to the strongly activating amino and methoxy groups will be the most susceptible to electrophilic attack. The amino group is also a strong activating ortho-, para-director. The combined directing effects of the amino and methoxy groups will strongly favor substitution at the positions ortho and para to them. Specifically, the position ortho to the methoxy group and meta to the acetyl group is highly activated.

Derivatization Strategies for the Synthesis of Novel Compounds

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of novel compounds, particularly heterocyclic structures.

One common strategy involves the initial reaction of the ethanone moiety. For example, condensation with cyanoacetylhydrazine can yield a hydrazide-hydrazone derivative. eujournal.org This intermediate can then undergo a series of heterocyclization reactions to produce various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridones. eujournal.org The presence of the amino and methoxy groups on the phenyl ring of these new heterocyclic compounds can be advantageous for further functionalization or for influencing their biological properties.

Applications in Advanced Synthetic Chemistry

Role as a Versatile Building Block in the Construction of Complex Organic Scaffolds

The chemical structure of 1-(3-Amino-4-methoxyphenyl)ethanone, featuring an aromatic ketone, allows it to participate in a variety of chemical reactions. ontosight.ai These include nucleophilic addition and substitution reactions, which are fundamental in the construction of intricate organic frameworks. ontosight.ai The presence of the amino and methoxy (B1213986) groups can influence the reactivity of the acetyl group and the aromatic ring, allowing for selective transformations at different positions of the molecule. This controlled reactivity is a key attribute for its use as a building block in multi-step syntheses.

Precursor for Pharmaceutically Relevant Structures (excluding clinical applications)

The scaffold of this compound is a recurring motif in a number of compounds with recognized biological activities. Its derivatives are integral to the synthesis of various biologically active molecules. chemimpex.com For instance, it serves as a key intermediate in the synthesis of compounds that are investigated for their potential in targeting neurological disorders. chemimpex.com The amino and methoxy groups on the phenyl ring can interact with biological targets, making this scaffold a valuable starting point for the development of new therapeutic agents. ontosight.aichemimpex.com

The compound is a precursor in the synthesis of various heterocyclic systems. For example, it can be used to construct pyrrole-based structures, a class of compounds known to possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, modifications of the this compound structure, such as its incorporation into larger molecules like 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone, have been explored in the development of treatments for neurological conditions. chemimpex.com

Utility in the Development of Specialty Chemicals and Advanced Reagents

Beyond its pharmaceutical applications, this compound and its derivatives are utilized in the development of specialized chemical reagents. The reactivity of the ketone and the potential for modification of the amino and methoxy groups allow for the synthesis of tailored molecules with specific functionalities. These can be used as analytical standards, probes for biological systems, or as components in the synthesis of advanced materials. While specific examples are proprietary to chemical manufacturers, the inherent chemical properties of this compound make it a valuable tool for researchers in various fields of chemistry.

Exploration of Potential Functional Applications

Applications in Materials Science (e.g., Polymer Chemistry, Development of Novel Functional Materials)

The electronic properties of 1-(3-Amino-4-methoxyphenyl)ethanone and its derivatives lend themselves to applications in materials science. Substituted acetophenones are recognized for their potential in developing novel functional materials. The presence of the amino and methoxy (B1213986) groups on the phenyl ring can influence the electronic and photophysical properties of polymers and other materials into which they are incorporated.

Research into related compounds suggests that the electronic characteristics of this compound make it a candidate for exploration in the field of organic semiconductors. The development of new materials for electronic applications is an ongoing area of research, and the specific arrangement of functional groups in this compound could be leveraged to create materials with tailored properties for use in electronic devices.

Role in Analytical Methodologies as a Reference Standard

In the realm of analytical chemistry, this compound can serve as a valuable reference standard. chemimpex.com Its stable and well-defined chemical structure allows it to be used for the development and validation of analytical methods aimed at detecting and quantifying related compounds in various matrices, including biological samples. chemimpex.com

The use of this compound as a standard is crucial for ensuring the accuracy and reliability of analytical assays. chemimpex.com For instance, in chromatographic techniques, a certified reference material of this compound would enable the precise identification and quantification of its derivatives or metabolites in complex mixtures.

Biochemical Research Tool for Receptor Interaction and Signaling Pathway Studies

Derivatives of this compound have been investigated as tools in biochemical research, particularly for studying receptor interactions and cellular signaling pathways. chemimpex.com The core structure of this compound serves as a scaffold that can be chemically modified to create a library of molecules for probing biological systems. chemimpex.com

For example, related piperazine (B1678402) derivatives have been utilized in research targeting neurological disorders by investigating their interactions with specific receptors. chemimpex.com The ability of such compounds to modulate receptor activity provides insights into complex biological processes and can aid in the identification of new therapeutic targets. chemimpex.com The study of how these molecules bind to receptors and influence downstream signaling cascades is a fundamental aspect of drug discovery and molecular pharmacology. chemimpex.comnih.gov

Theoretical Basis for Biological Activity of Related Compounds (e.g., Antioxidant, Anticancer Potential of Derivatives)

The chemical structure of this compound provides a theoretical foundation for the observed biological activities of its derivatives, which have shown promise as antioxidant and anticancer agents. mdpi.com The amino and methoxy groups on the aromatic ring are known to influence the electronic properties and reactivity of the molecule, which in turn can affect its interaction with biological targets. ontosight.ai

For instance, the antioxidant potential of phenolic and aminic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The methoxy group can further modulate this activity. In the context of anticancer research, derivatives of similar structures have demonstrated the ability to inhibit the proliferation of cancer cells. The core structure of this compound is therefore a key building block for the synthesis of potentially bioactive compounds. mdpi.com

Table 1: Theoretical Biological Activities of Related Compound Classes
Compound ClassPotential Biological ActivityRelevant Structural Features
Substituted AcetophenonesAnticancer, Antimicrobial, AntiviralAmino and methoxy groups on the phenyl ring
Benzimidazole DerivativesAntimicrobial, Cytotoxic, AntioxidantFused heterocyclic ring system
TetrahydroquinolinesAnticancer, Antiarrhythmic, ImmunosuppressantHydrogenated quinoline (B57606) core

Structure-activity relationship (SAR) studies of compound classes related to this compound have provided valuable insights into how specific structural modifications impact biological activity. For example, in the development of benzophenone-based inhibitors, the nature and position of substituents on the aromatic rings have been shown to be critical for potency and selectivity. acs.org

Similarly, for quinoline derivatives, modifications to the core structure and its substituents have led to the identification of compounds with potent anticancer activity. mdpi.com These studies often reveal that small changes, such as the addition or removal of a functional group, can lead to significant differences in biological effect. acs.orgmdpi.com Understanding these relationships is fundamental to the rational design of new therapeutic agents. ebi.ac.uk

Theoretically, the biochemical interactions of this compound and its derivatives are governed by the nature of their functional groups. The amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. These interactions are crucial for the binding and subsequent modulation of the target's function.

Applications in Drug Formulation Science (e.g., Principles of Solubility and Bioavailability Enhancement)

In the field of drug formulation, derivatives of this compound have shown potential for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com The physicochemical properties of a drug molecule, such as its solubility in aqueous and lipid environments, are critical determinants of its absorption and distribution in the body.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Synthetic Pathways

The acetyl group in 1-(3-Amino-4-methoxyphenyl)ethanone is a prochiral center, offering a prime opportunity for the development of stereoselective reduction methods to produce chiral 1-(3-amino-4-methoxyphenyl)ethanol derivatives. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Future research should focus on the asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation of the ketone. nih.govscholaris.carsc.org The development of novel chiral catalysts, particularly those based on ruthenium, rhodium, and iridium, could lead to highly efficient and enantioselective reductions. nih.gov Studies on the dynamic kinetic resolution of related α-amino β-keto esters have shown the potential to achieve high diastereomeric ratios and enantioselectivities, a strategy that could be adapted for derivatives of this compound. rsc.org

Biocatalysis presents another green and highly selective alternative. The use of enzymes, such as ketoreductases from various microbial sources like Pichia, Rhodotorula, and Candida, has been successful in the enantioselective reduction of other substituted acetophenones, often yielding products with high enantiomeric excess (>99% ee). nih.govcjcatal.com Screening for and engineering specific enzymes for the reduction of this compound could provide a sustainable and scalable route to the corresponding chiral (S)- or (R)-alcohols.

Catalyst/MethodSubstrate TypeKey FindingsReference
RuCl(p-cymene)[(S,S)-Ts-DPEN]α-Methoxyimino-β-keto estersHigh enantioselectivity (up to 99:1 er) in transfer hydrogenation. nih.gov
Microbial Reduction (e.g., Pichia delftensis)Keto esters and chloroketonesHigh enantiomeric excess (>98% ee) and yields (88-97%). nih.gov
Ru-catalyzed ATHα-amino β-keto ester hydrochloridesGood diastereomeric ratios and high enantioselectivities via dynamic kinetic resolution. rsc.org
Asymmetric Biosynthesis4-methoxyacetophenoneEnantioselective reduction to (S)-1-(4-methoxyphenyl)ethanol. cjcatal.com

Expanded Computational Studies on Reaction Dynamics and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and predict the behavior of this compound in chemical reactions. Future computational studies can provide deep insights into reaction mechanisms, catalyst performance, and the electronic properties of its derivatives.

In-depth DFT studies on the conformational behavior of this compound, considering the effects of solvents, would be valuable. researchgate.net Such studies can elucidate the rotational barriers of the acetyl and methoxy (B1213986) groups and how they are influenced by the amino substituent. Furthermore, computational analysis of the substituent effects on the electronic properties and aromaticity of the phenyl ring can guide the design of new derivatives with tailored reactivity. asianpubs.orgasianpubs.org For instance, understanding how electron-donating and electron-withdrawing groups at different positions affect the electrophilicity and stability of the molecule can inform synthetic strategies. asianpubs.orgasianpubs.org

Computational modeling of the transition states in catalytic reactions, such as the asymmetric hydrogenation of the ketone, can help in rationalizing the origins of enantioselectivity. nih.gov By modeling the interaction between the substrate, the catalyst, and the solvent, researchers can design more effective catalysts. Similarly, computational studies can be employed to investigate the reaction pathways of various functional group interconversions, predicting the most favorable conditions and potential byproducts. nih.gov

Computational MethodArea of StudyPotential Insights
DFT (B3LYP/6-31+G(d,p))Substituent effects on acetophenonesCorrelation of electronic properties with Hammett constants; prediction of stability and aromaticity. asianpubs.orgasianpubs.org
DFTConformational analysisUnderstanding rotational barriers and solvent effects on molecular geometry. researchgate.net
DFTReaction mechanismsElucidation of transition states and reaction pathways for catalysis and functional group interconversions. nih.gov

Investigation of Novel Functional Group Interconversions and Chemoselectivity

The presence of three distinct functional groups (amino, methoxy, and acetyl) on the aromatic ring of this compound makes it an ideal substrate for studying chemoselective reactions. Future research should aim to develop synthetic methods that can selectively target one functional group while leaving the others intact.

For example, the development of selective N-alkylation or N-acylation protocols that avoid concomitant reaction at the acetyl group would be highly valuable. rsc.org Conversely, reactions that selectively target the acetyl group, such as the formation of epoxychalcones via a Darzens reaction, without interference from the amino group, are also of interest. nih.gov The differential reactivity of the amino and methoxy groups also presents opportunities for selective O-demethylation or functionalization of the amino group.

The use of this compound as a building block in Diversity-Oriented Synthesis (DOS) is a particularly promising avenue. nih.gov By employing a series of chemoselective reactions, a wide variety of structurally diverse scaffolds, such as flavones, coumarins, and quinolones, can be generated from this single starting material. nih.gov This approach is highly valuable in drug discovery for the rapid generation of compound libraries for biological screening.

Exploration in Emerging Fields of Chemical Science and Technology

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for exploration in several emerging fields of chemical science and technology.

One such area is the development of novel fluorescent probes. The aminophenyl ethanone (B97240) core can be incorporated into larger molecular structures to create sensors for various analytes, including metal ions, anions, and biologically relevant molecules. researchgate.netsci-hub.senih.govmdpi.commdpi.com The amino group can act as a recognition site and its interaction with an analyte can modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" response. mdpi.com

In materials science, derivatives of this compound could be explored for applications in organic electronics. The incorporation of electron-donating amino and methoxy groups can influence the photophysical and electronic properties of larger conjugated systems, such as those based on perylene. nih.gov This could lead to the development of new materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Synergistic Approaches Combining Synthetic and Computational Methodologies for Compound Design

The future of chemical research, particularly in drug discovery and materials science, lies in the tight integration of synthetic and computational methodologies. For this compound, such a synergistic approach can accelerate the design and synthesis of novel compounds with desired properties.

Computational tools can be used to design and screen virtual libraries of derivatives of this compound for specific biological activities, such as kinase inhibition. nih.govnih.gov Molecular docking and other in silico methods can predict the binding affinity of these virtual compounds to a target protein, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This integrated approach has been successfully used in the discovery of potent and selective inhibitors for various diseases. nih.gov

Similarly, in materials science, computational modeling can predict the electronic and photophysical properties of new materials derived from this compound, guiding the synthetic efforts towards materials with optimal characteristics for specific applications. nih.gov The experimental validation of these computational predictions then feeds back into the design process, creating a powerful cycle of innovation. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(3-Amino-4-methoxyphenyl)ethanone in laboratory settings?

The compound is synthesized via reduction or coupling reactions. For example:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) reduction : A nitro precursor (e.g., 1-(3-nitro-4-methoxyphenyl)ethanone) is reduced under acidic conditions to yield the amino derivative. This method requires strict control of stoichiometry and reaction time to avoid over-reduction .
  • Amide coupling : Reacting this compound with carboxylic acid derivatives (e.g., 2-methoxy-5-(methoxycarbonyl)benzoic acid) using coupling agents like EDCl/HOBt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .

Q. What safety precautions should be observed when handling this compound?

While specific toxicological data are limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as recommended for structurally similar acetophenones .
  • Storage : Keep in a cool, dry place away from oxidizing agents due to potential amine group reactivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for C=O) and aromatic protons (δ 6.5–7.5 ppm). The amino (–NH₂) and methoxy (–OCH₃) groups show distinct splitting patterns .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 165 [M+H]⁺ confirms the molecular weight (C₉H₁₁NO₂) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), N–H (~3350 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in palladium-catalyzed coupling reactions?

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the amino group can coordinate with palladium catalysts, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, competing side reactions (e.g., oxidation of –NH₂) may occur, requiring inert atmospheres or protecting groups .

Q. What strategies can be employed to resolve contradictory data in the synthesis yield of this compound derivatives?

  • Reaction optimization : Screen catalysts (e.g., AlCl₃ vs. SnCl₂), solvents (polar vs. nonpolar), and temperatures to identify ideal conditions .
  • Analytical validation : Use HPLC or GC-MS to quantify impurities and confirm reaction completion .
  • Computational modeling : DFT calculations can predict intermediate stability and transition states to guide synthetic routes .

Q. How can computational modeling predict the binding affinity of this compound derivatives with target enzymes?

  • Molecular docking : Simulate interactions between the acetyl group and enzyme active sites (e.g., HDAC8 or SGK3). The methoxy and amino groups may form hydrogen bonds with residues like Asp176 or Tyr306, critical for inhibitory activity .
  • QSAR studies : Correlate substituent effects (e.g., –OH vs. –OCH₃) with bioactivity data to design potent analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.